molecular formula C8H12N2O2 B1585288 ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 5744-51-4

ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1585288
Key on ui cas rn: 5744-51-4
M. Wt: 168.19 g/mol
InChI Key: OJPXVXXMBWKEAT-UHFFFAOYSA-N
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Patent
US04853027

Procedure details

9.2 ml of methylhydrazine was added dropwise over 30 minutes to a solution of 25 g of ethyl 2,4-dioxovalerate in 36 ml of ethanol, the temperature of the mixture being kept below 40° C. by cooling in an ice bath. The resulting solution was heated at reflux for 23 hours, poured into 300 ml of ice water and the resulting mixture was extracted with ether. The extract was dried (MgSO4), filtered and stripped of solvent. The residue was chromatographed on silica gel, with a 1:1 v:v mixture of ethyl acetate and hexane as eluent. The middle fractions gave ethyl 1,5-dimethylpyrazole-3-carboxylate (39A), as a yellow oil.
Name
methylhydrazine
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].O=[C:5]([CH2:11][C:12](=O)[CH3:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(O)C>[CH3:1][N:2]1[C:12]([CH3:13])=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
9.2 mL
Type
reactant
Smiles
CNN
Name
Quantity
25 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept below 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel, with a 1:1 v
ADDITION
Type
ADDITION
Details
v mixture of ethyl acetate and hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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